Sulfadoxine
Vue d'ensemble
Description
Sulfadoxine , appartient à la classe des sulfamides. C'est une poudre cristalline blanche, légèrement amère et presque inodore. Lorsqu'elle est exposée à la lumière, elle change progressivement de couleur. La this compound est peu soluble dans l'acétone, légèrement soluble dans l'éthanol et presque insoluble dans l'eau. Elle se dissout facilement dans des solutions diluées d'acide chlorhydrique ou d'hydroxyde de sodium .
Applications De Recherche Scientifique
Sulfadoxine finds applications in several fields:
Medicine: Used to treat bacterial infections caused by Streptococcus, Pneumococcus, and Shigella species. It is also used in combination with pyrimethamine for treating and preventing malaria.
Chemistry: this compound serves as a valuable building block for designing new drugs.
Biology: Researchers study its effects on microbial growth and metabolism.
Industry: this compound’s applications extend to pharmaceuticals and veterinary medicine.
Mécanisme D'action
Target of Action
Sulfadoxine primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the conversion of PABA (para-aminobenzoic acid) to folic acid . Folic acid is vital for the synthesis, repair, and methylation of DNA, which is essential for cell growth in Plasmodium falciparum .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it interferes with the synthesis of folic acid . This disruption in the production of folic acid hinders the synthesis, repair, and methylation of DNA, thereby inhibiting the growth and reproduction of Plasmodium falciparum .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway . This compound’s inhibition of dihydropteroate synthetase disrupts the conversion of PABA to folic acid, a critical step in this pathway . This disruption leads to a deficiency of folic acid, which is necessary for DNA synthesis, repair, and methylation . As a result, the growth and reproduction of Plasmodium falciparum are hindered .
Pharmacokinetics
This compound is rapidly and extensively absorbed from the gut . It is about 94% bound to plasma proteins . The elimination half-life (T 1/2) of this compound is around 184 hours in healthy adults following oral dosing . This long half-life contributes to its ability to provide prolonged therapeutic effects.
Result of Action
The primary result of this compound’s action is the inhibition of the growth and reproduction of Plasmodium falciparum . By disrupting the folate synthesis pathway, this compound deprives the parasite of the folic acid it needs for DNA synthesis, repair, and methylation . This leads to a decrease in the parasite’s ability to reproduce and grow, thereby helping to control the infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as pyrimethamine, can enhance the effectiveness of this compound in treating malaria . Additionally, factors such as the patient’s health status, the presence of food in the stomach, and the pH of the stomach can affect the absorption and bioavailability of this compound . Resistance to this compound can also develop due to genetic mutations in the target enzyme, dihydropteroate synthetase .
Analyse Biochimique
Biochemical Properties
Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase . As a sulfonamide, it acts as an antimetabolite, competing with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action exploits the difference between mammalian cells and other cells in their folic acid metabolism .
Cellular Effects
This compound inhibits the enzyme dihydropteroate synthase, which is necessary in the conversion of PABA to folic acid . As folic acid is vital to the synthesis, repair, and methylation of DNA, which is crucial to cell growth in Plasmodium falciparum, the parasite has difficulty reproducing when this nutrient is lacking .
Molecular Mechanism
The mechanism of action of this compound involves competitive inhibition of dihydropteroate synthase, thereby interfering with folate synthesis . This prevents the parasite from using folinic acid, leading to a disruption in the synthesis, repair, and methylation of DNA, which is vital to cell growth in Plasmodium falciparum .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies of resistance to the drug. For instance, a study on the temporal evolution of this compound-pyrimethamine resistance genotypes showed a consistent increase in resistance over time .
Dosage Effects in Animal Models
In animal models, this compound is administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria . The frequency of administration can be less if the drug is eliminated slowly in the species being treated .
Metabolic Pathways
This compound is involved in the metabolic pathway of folic acid synthesis. It competes with PABA for incorporation into folic acid, thereby inhibiting the enzyme dihydropteroate synthase, which is necessary for the conversion of PABA to folic acid .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that all cells require folic acid for growth and that folic acid diffuses or is transported into human cells .
Méthodes De Préparation
Voies de synthèse : La sulfadoxine peut être synthétisée par différentes voies. Une méthode courante implique la condensation du chlorure de 4-aminobenzènesulfonyle avec la 5,6-diméthoxypyrimidine en présence d'une base. Le produit résultant est la this compound. La réaction peut être représentée comme suit :
Chlorure de 4-aminobenzènesulfonyle+5,6-diméthoxypyrimidine→this compound
Production industrielle : La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant des conditions optimisées. Les méthodes industrielles spécifiques sont exclusives et peuvent varier d'un fabricant à l'autre.
Analyse Des Réactions Chimiques
Types de réactions : La sulfadoxine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les acides forts, les bases et les agents oxydants.
Principaux produits : Les principaux produits formés à partir des réactions de la this compound comprennent des dérivés ayant des groupes fonctionnels modifiés. Ces modifications influencent les propriétés pharmacologiques du composé.
4. Applications de la recherche scientifique
La this compound trouve des applications dans plusieurs domaines :
Médecine : Utilisée pour traiter les infections bactériennes causées par les espèces Streptococcus, Pneumococcus et Shigella. Elle est également utilisée en association avec la pyriméthamine pour le traitement et la prévention du paludisme.
Chimie : La this compound sert de bloc de construction précieux pour la conception de nouveaux médicaments.
Biologie : Les chercheurs étudient ses effets sur la croissance et le métabolisme des micro-organismes.
Industrie : Les applications de la this compound s'étendent aux produits pharmaceutiques et à la médecine vétérinaire.
5. Mécanisme d'action
La this compound cible la dihydroptéroate synthase et la dihydrofolate réductase de Plasmodium. En inhibant de manière compétitive ces enzymes, elle perturbe la synthèse du tétrahydrofolate, un précurseur essentiel de la biosynthèse des nucléotides dans le parasite du paludisme.
Comparaison Avec Des Composés Similaires
La particularité de la sulfadoxine réside dans son effet ultra-long, ce qui la rend adaptée à la prophylaxie et au traitement. Des composés similaires comprennent d'autres sulfamides comme la sulfadimoxine et le sulfaméthoxazole.
Propriétés
IUPAC Name |
4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSFRIWCGOHTNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023608 | |
Record name | Sulfadoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfadoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.96e-01 g/L | |
Record name | Sulfadoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfadoxine is a sulfa drug, often used in combination with pyrimethamine to treat malaria. This medicine may also be used to prevent malaria in people who are living in, or will be traveling to, an area where there is a chance of getting malaria. Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase. Sulfa drugs or Sulfonamides are antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid. The action of sulfonamides exploits the difference between mammal cells and other kinds of cells in their folic acid metabolism. All cells require folic acid for growth. Folic acid (as a vitamin) diffuses or is transported into human cells. However, folic acid cannot cross bacterial (and certain protozoan) cell walls by diffusion or active transport. For this reason bacteria must synthesize folic acid from p-aminobenzoic acid. | |
Record name | Sulfadoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2447-57-6 | |
Record name | Sulfadoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2447-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfadoxine [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfadoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFADOXINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfadoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfadoxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFADOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88463U4SM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulfadoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190-194 °C, 190 - 194 °C | |
Record name | Sulfadoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfadoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.